molecular formula C10H12N4O5 B12006955 N'-(2,4-dinitrophenyl)butanehydrazide CAS No. 6561-60-0

N'-(2,4-dinitrophenyl)butanehydrazide

Cat. No.: B12006955
CAS No.: 6561-60-0
M. Wt: 268.23 g/mol
InChI Key: GSBZMZQCPPJDRM-UHFFFAOYSA-N
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Description

N’-(2,4-dinitrophenyl)butanehydrazide is an organic compound with the molecular formula C₁₀H₁₂N₄O₅ It is characterized by the presence of a dinitrophenyl group attached to a butanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dinitrophenyl)butanehydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with butanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(2,4-dinitrophenyl)butanehydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control ensures consistent product quality. The final product is often obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dinitrophenyl)butanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylhydrazides.

Scientific Research Applications

N’-(2,4-dinitrophenyl)butanehydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of hydrazones and hydrazides.

    Biology: The compound is used in biochemical assays to detect and quantify carbonyl compounds in biological samples.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N’-(2,4-dinitrophenyl)butanehydrazide exerts its effects involves the interaction of the dinitrophenyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of stable adducts, which can inhibit enzyme activity or alter receptor function. The butanehydrazide moiety can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

N’-(2,4-dinitrophenyl)butanehydrazide can be compared with other dinitrophenyl derivatives such as:

    N’-(2,4-dinitrophenyl)acetohydrazide: Similar structure but with an acetyl group instead of a butanoyl group. It has different reactivity and applications.

    N’-(2,4-dinitrophenyl)benzohydrazide: Contains a benzoyl group, leading to different chemical properties and uses.

    N’-(2,4-dinitrophenyl)propanehydrazide: Similar to butanehydrazide but with a shorter carbon chain, affecting its solubility and reactivity.

Properties

CAS No.

6561-60-0

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

N'-(2,4-dinitrophenyl)butanehydrazide

InChI

InChI=1S/C10H12N4O5/c1-2-3-10(15)12-11-8-5-4-7(13(16)17)6-9(8)14(18)19/h4-6,11H,2-3H2,1H3,(H,12,15)

InChI Key

GSBZMZQCPPJDRM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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